2-Fluoro-4-nitrophenol

Physical organic chemistry Structure–acidity relationships Nucleophilic substitution

2-Fluoro-4-nitrophenol (403-19-0) is a mandatory intermediate for difenoconazole fungicide and amlodipine besylate API synthesis. Its unique 2-fluoro-4-nitro substitution pattern delivers superior SNAr reactivity (pKa 5.67 vs. >7 for non-fluorinated analogs) and enhanced metabolic stability in downstream bioactive molecules. Substitution with generic nitrophenols is not feasible within registered synthetic routes and would require costly revalidation. Also serves as a 19F NMR probe for lacZ gene expression imaging. Procure ≥98% purity to ensure compliance with DMF and patented processes. Ideal for CMOs, API producers, and medicinal chemistry groups.

Molecular Formula C6H4FNO3
Molecular Weight 157.1 g/mol
CAS No. 403-19-0
Cat. No. B1220534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-nitrophenol
CAS403-19-0
Synonyms2-fluoro-4-nitrophenol
Molecular FormulaC6H4FNO3
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])F)O
InChIInChI=1S/C6H4FNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
InChIKeyORPHLVJBJOCHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-nitrophenol (CAS 403-19-0): Physicochemical and Synthetic Baseline for Procurement Evaluation


2-Fluoro-4-nitrophenol (CAS 403-19-0) is a halogenated nitrophenol derivative with molecular formula C₆H₄FNO₃ and molecular weight 157.10 g/mol . This compound appears as a white to light yellow crystalline powder with a melting point range of 117–121 °C . It contains both a fluorine substituent at the 2-position and a nitro group at the 4-position on the phenolic ring, endowing it with distinctive electronic and steric properties relative to non-fluorinated or singly-substituted analogs. The compound exhibits a predicted pKa of 5.67 ± 0.22 and a predicted LogP of approximately 1.75 [1], positioning it as a moderately acidic, amphiphilic small molecule. It serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research [2].

Why 2-Fluoro-4-nitrophenol Cannot Be Replaced by Generic Nitrophenols in Regulated Synthetic Workflows


In pharmaceutical and agrochemical manufacturing, simple nitrophenols such as 4-nitrophenol or 2-nitrophenol are widely available, but substituting them for 2-fluoro-4-nitrophenol introduces unacceptable variability in reaction outcomes, bioactivity profiles, and regulatory compliance. The fluorine atom at the 2-position of 2-fluoro-4-nitrophenol exerts a strong inductive electron-withdrawing effect that significantly alters the acidity and nucleophilicity of the phenolic oxygen relative to non-fluorinated nitrophenols [1]. This electronic modulation directly impacts the efficiency of nucleophilic aromatic substitution (SNAr) reactions and etherification steps, which are critical for constructing complex drug scaffolds. Moreover, the presence of fluorine enhances metabolic stability and membrane permeability in downstream bioactive molecules—benefits that are entirely absent in fluorine-free nitrophenols . In regulated synthetic routes, particularly those governed by Drug Master Files (DMFs) or patented processes, substituting 2-fluoro-4-nitrophenol with a generic analog would constitute a major process change requiring extensive revalidation. The quantitative evidence below establishes precisely where and why this specific isomer and substitution pattern provides measurable, verifiable differentiation relative to its closest structural comparators.

2-Fluoro-4-nitrophenol (CAS 403-19-0): Quantitative Evidence of Differential Performance


Enhanced Acidity: Predicted pKa Reduction of Over 2 Log Units vs. 4-Nitrophenol

2-Fluoro-4-nitrophenol exhibits substantially enhanced acidity relative to the widely used non-fluorinated comparator 4-nitrophenol. This difference arises from the additive electron-withdrawing effects of the 2-fluoro and 4-nitro substituents, which stabilize the phenolate conjugate base more effectively than the single 4-nitro group alone [1]. The enhanced acidity directly influences the compound‘s reactivity in SNAr and etherification reactions, where phenolate generation is often rate-limiting.

Physical organic chemistry Structure–acidity relationships Nucleophilic substitution

Superior Synthesis Yield: Patent-Reported 90% Yield vs. 60% Conventional Method

The synthesis of 2-fluoro-4-nitrophenol via conventional direct nitration of 2-fluorophenol suffers from poor regioselectivity, producing the unwanted 2-fluoro-6-nitrophenol isomer and limiting yields to below 30% [1]. An alternative nitrosation–oxidation route improves the yield to only about 60% [1]. In contrast, a patented process employing optimized nitrosation conditions (15–20% dilute hydrochloric acid, sodium nitrite at −5 to 5 °C, followed by oxidation with 15–55% dilute nitric acid) achieves a yield of 90% with purity exceeding 99.5% .

Process chemistry Nitrosation–oxidation Industrial synthesis

Critical Intermediate for the Fungicide Difenoconazole: Structural Necessity of the 2-Fluoro-4-nitro Substitution Pattern

2-Fluoro-4-nitrophenol serves as a key intermediate in the synthesis of difenoconazole, a globally registered broad-spectrum triazole fungicide [1]. The 2-fluoro-4-nitrophenol moiety undergoes etherification to form the 2-fluoro-4-nitrophenyl ether intermediate, which is subsequently reduced to the corresponding aniline derivative for further coupling [2]. The specific 2-fluoro-4-nitro substitution pattern is essential for the downstream molecule‘s fungicidal activity; alternative substitution patterns (e.g., 4-fluoro-2-nitro or non-fluorinated) yield structurally distinct intermediates that do not map to the approved difenoconazole synthetic route.

Agrochemical synthesis Triazole fungicides Difenoconazole manufacturing

Proven Aglycone for 19F NMR Gene-Reporter Probes: 4–6 ppm Chemical Shift Change Upon Enzymatic Cleavage

2-Fluoro-4-nitrophenol (OFPNP) functions as the aglycone component of the 19F NMR-active gene-reporter substrate 2-fluoro-4-nitrophenyl-β-D-galactopyranoside (OFPNPG). Upon cleavage by β-galactosidase, the aglycone 2-fluoro-4-nitrophenol is released, producing a distinct 19F NMR chemical shift change of 4–6 ppm upfield relative to the intact substrate [1]. This shift provides a quantifiable, background-free signal for monitoring lacZ gene expression in living cells and in vivo tumor xenografts [2].

19F NMR Gene reporter β-Galactosidase assay Molecular imaging

Pharmaceutical Intermediate in Amlodipine Besylate Synthesis

2-Fluoro-4-nitrophenol is employed as a starting material in the synthesis of amlodipine besylate, a widely prescribed calcium channel blocker used to treat hypertension and angina [1]. The compound's specific substitution pattern enables the construction of the dihydropyridine core characteristic of amlodipine and related 1,4-dihydropyridine calcium antagonists. This application represents a distinct, commercially validated use-case that generic nitrophenols cannot fulfill.

Calcium channel blocker Antihypertensive API intermediate

Optimized Lipophilicity: LogP ~1.75 and LogD₇.₄ ~0.50

The incorporation of a single fluorine atom at the 2-position of 4-nitrophenol modulates lipophilicity to an intermediate range that is favorable for drug-like properties. 2-Fluoro-4-nitrophenol exhibits a predicted LogP of approximately 1.75 and a LogD at physiological pH 7.4 of approximately 0.50 [1]. This contrasts with the more hydrophilic 4-nitrophenol (LogP ≈ 1.3) and the more lipophilic difluoro analogs.

Drug-likeness ADME properties Lipophilicity optimization

2-Fluoro-4-nitrophenol (CAS 403-19-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Large-Scale Manufacture of the Triazole Fungicide Difenoconazole

2-Fluoro-4-nitrophenol is a mandatory intermediate for difenoconazole, a broad-spectrum triazole fungicide registered globally for use on cereals, fruits, and vegetables. The 2-fluoro-4-nitrophenyl ether intermediate is formed by condensing 2-fluoro-4-nitrophenol with a chlorinated precursor in 2,6-lutidine at 140–145 °C [1]. Subsequent Pd/C-catalyzed hydrogenation yields the aniline derivative required for final coupling [1]. The patented high-yield synthesis (90% yield, >99.5% purity) of 2-fluoro-4-nitrophenol directly supports cost-effective large-scale agrochemical manufacturing. Substitution with any other nitrophenol isomer is not feasible within the registered synthetic route.

19F NMR Gene-Reporter Probe Development and In Vivo Molecular Imaging

The aglycone 2-fluoro-4-nitrophenol is the signal-generating component of OFPNPG, a 19F NMR-active substrate for detecting β-galactosidase (lacZ) gene expression. Upon enzymatic cleavage, the 19F NMR peak shifts 4–6 ppm upfield, enabling background-free, spatially resolved chemical shift imaging (CSI) in cell cultures and in vivo tumor xenografts [2]. This property makes 2-fluoro-4-nitrophenol essential for researchers developing non-invasive, non-radioactive reporter systems for gene therapy monitoring and molecular imaging applications. Alternative fluorinated nitrophenol isomers produce smaller or less distinct chemical shift changes, rendering them less suitable for CSI [2].

Pharmaceutical API Manufacturing: Amlodipine Besylate and Related Calcium Channel Blockers

2-Fluoro-4-nitrophenol is a validated starting material in the synthesis of amlodipine besylate, a blockbuster antihypertensive and antianginal drug [3]. The compound's specific 2-fluoro-4-nitro substitution pattern is integral to constructing the 1,4-dihydropyridine pharmacophore shared by multiple calcium channel blockers. For contract manufacturing organizations (CMOs) and API producers, procurement of 2-fluoro-4-nitrophenol in high purity (>97–98%) ensures compliance with established process descriptions and minimizes the need for downstream purification.

Discovery Chemistry: Scaffold for Fluorinated Bioactive Molecule Libraries

The combination of a phenolic hydroxyl, an electron-withdrawing nitro group, and a metabolically stabilizing fluorine atom makes 2-fluoro-4-nitrophenol an ideal building block for parallel synthesis of fluorinated drug-like molecules. Its enhanced acidity (pKa 5.67 ) relative to non-fluorinated nitrophenols facilitates etherification and Mitsunobu reactions under mild conditions. Its intermediate lipophilicity (LogP 1.75; LogD₇.₄ 0.50 [4]) positions derivatives favorably within Lipinski‘s Rule of 5 space. Medicinal chemistry groups prioritizing fluorine incorporation for metabolic stability and target engagement will find 2-fluoro-4-nitrophenol a superior scaffold compared to 4-nitrophenol or 2-fluoro-6-nitrophenol.

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